8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Overview of Heterocyclic Sulfonamide Derivatives
Heterocyclic sulfonamide derivatives constitute a fundamental class of bioactive compounds that have revolutionized medicinal chemistry through their diverse therapeutic applications and structural versatility. These compounds represent the convergence of two major pharmacophore systems: the sulfonamide functional group, which has served as the foundation for an entire generation of pharmaceutical agents, and nitrogen-containing heterocyclic ring systems that provide additional points of molecular recognition and biological activity. The sulfonamide moiety, characterized by the sulfur-nitrogen bond within the -SO₂-NH- framework, has demonstrated exceptional stability and bioavailability properties that make it particularly valuable in drug design and development.
The integration of sulfonamide groups with heterocyclic structures has significantly expanded the spectrum of biological activities beyond the traditional antibacterial properties historically associated with sulfonamides. Contemporary research has revealed that these hybrid molecules exhibit antiviral, antitumor, antiepileptic, antihypertensive, antiprotozoal, antifungal, anti-inflammatory, and diuretic activities. The synthetic accessibility of these compounds, combined with their ability to incorporate multiple pharmacophore groups within a single molecular framework, has positioned heterocyclic sulfonamides as privileged structures in modern pharmaceutical research. The formation of sulfonamide groups is commonly achieved through the reaction of nitrogen-nucleophilic centers with corresponding sulfonyl chlorides, while alternative synthetic approaches utilize sulfonamides as reagents for constructing nitrogen-containing heterocyclic frameworks.
The pharmacological importance of heterocyclic sulfonamides extends to their role as carbonic anhydrase inhibitors, which have found applications in cancer chemotherapy, glaucoma treatment, and neurological disorder management. Five-membered heterocyclic sulfonamides have generally demonstrated superior inhibitory efficacy compared to their six-membered counterparts, particularly in carbonic anhydrase inhibition studies. This enhanced activity profile has led to the development of next-generation therapeutic agents that combine high selectivity with improved pharmacokinetic properties, establishing heterocyclic sulfonamides as essential components of contemporary drug discovery programs.
Historical Background of Triazolopyridine Compounds
The development of triazolopyridine compounds as a distinct class of heterocyclic molecules has evolved through several decades of systematic research, with early investigations focusing on fundamental synthetic methodologies and structural characterization. The triazolopyridine scaffold, characterized by the fusion of triazole and pyridine ring systems, emerged as a significant target for medicinal chemists due to its unique electronic properties and potential for diverse biological activities. Historical synthesis approaches for triazolopyridine ring formation have employed various condensation agents including formic acid, orthoesters, Lawesson's reagent, and hypervalent iodine reagents, each offering distinct advantages in terms of reaction conditions and product selectivity.
The evolution of triazolopyridine chemistry has been marked by significant methodological advances, particularly in the development of stereoselective and regioselective synthetic protocols. Early synthetic strategies relied heavily on classical cyclization reactions involving 2-hydrazinylpyridines and pyridinylhydrazones as key intermediates, with subsequent functionalization to introduce diverse substituent patterns. The introduction of acetylene-based cyclization methods represented a notable advancement, enabling the formation of triazolopyridine rings through oxidative cyclization reactions between terminal phenylacetylenes and 2-hydrazinylpyridines.
Patent literature from the mid-20th century documented the preparation of heterocyclic sulfonamides containing triazole moieties, with specific emphasis on their potential as carbonic anhydrase inhibitors for treating infections, edema associated with congestive heart failure, and other conditions requiring carbonic anhydrase inhibition. These early investigations established the foundational understanding of structure-activity relationships within triazole-containing sulfonamides and provided the synthetic groundwork for subsequent generations of more sophisticated compounds. The historical development of triazolopyridine compounds has been characterized by continuous refinement of synthetic methodologies, leading to more efficient and environmentally sustainable preparation methods that have facilitated their widespread adoption in pharmaceutical research.
Significance in Medicinal Chemistry and Drug Development
The significance of triazolopyridine compounds in medicinal chemistry stems from their exceptional versatility as pharmacological scaffolds and their ability to serve as platforms for developing therapeutically active molecules across multiple disease areas. These compounds have demonstrated remarkable efficacy as inhibitors of various enzyme systems, including tyrosyl-deoxyribonucleic acid phosphodiesterase 2 (TDP2), which plays a crucial role in repairing topoisomerase II-mediated deoxyribonucleic acid damage and contributes to cellular resistance against clinically used topoisomerase II inhibitors. The identification of triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors has opened new avenues for cancer therapy, with several derivatives showing significant inhibitory activity with half-maximal inhibitory concentration values below 50 micromolar.
The pharmaceutical relevance of triazolopyridine derivatives extends to their applications as p38 mitogen-activated protein kinase inhibitors, where structure-based drug design has led to the development of highly potent and selective compounds. These investigations have revealed that modifications to the triazolopyridine scaffold can significantly impact both potency and metabolic stability, with strategic structural changes enabling the optimization of pharmacokinetic properties while maintaining biological activity. The metabolic advantages observed with certain triazolopyridine derivatives have been attributed to their resistance to common degradation pathways, making them attractive candidates for oral drug development.
Clinical applications of triazolopyridine-based compounds are exemplified by trazodone, a triazolopyridine-derivative antidepressant that has been approved for medical use and represents one of the most commonly prescribed medications in the United States. Trazodone belongs to the serotonin antagonist and reuptake inhibitor class and has demonstrated efficacy in treating major depressive disorder, anxiety disorders, and insomnia. The success of trazodone has validated the triazolopyridine scaffold as a viable framework for central nervous system-active drugs and has encouraged further exploration of related structures for neurological and psychiatric applications.
The medicinal chemistry significance of triazolopyridine compounds is further enhanced by their role as RORγt inverse agonists, where triazolo[1,5-a]pyridine derivatives have shown potent activity and oral bioavailability. These compounds have demonstrated that nitrogen-containing bicyclic rings are tolerable for RORγt inhibitory activity, leading to the development of novel therapeutic approaches for autoimmune and inflammatory diseases. The continued investigation of triazolopyridine scaffolds in drug discovery reflects their fundamental importance as privileged structures capable of generating diverse pharmacological profiles through systematic structural modification.
Research Context for 8-(pyrrolidin-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one
The compound 8-(pyrrolidin-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one, bearing the identifier 1291486-95-7, has emerged as a particularly significant example within the triazolopyridine class due to its unique structural features and promising biological activities. This compound represents a sophisticated integration of the triazolopyridine core with a pyrrolidine-containing sulfonamide substituent, creating a molecular architecture that combines multiple pharmacophore elements within a single structure. The compound has gained attention across various scientific disciplines for its potential biological activities, particularly as an antimalarial agent and as an inhibitor of c-Met kinase, which plays crucial roles in cellular processes including proliferation and survival.
Research investigations into 8-(pyrrolidin-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one have focused on its synthesis through innovative methodologies that enable efficient preparation while maintaining high purity and yield. The compound's synthesis typically involves one-pot reactions where triazolo[4,3-a]pyridinium tetrafluoroborates react with sulfonylating agents under basic conditions, with triethylamine serving as a base in tetrahydrofuran at room temperature. This synthetic approach represents a significant advancement in the preparation of sulfonylated triazolopyridine derivatives, offering improved efficiency and reduced environmental impact compared to traditional multi-step procedures.
The molecular structure of 8-(pyrrolidin-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one features a triazole ring fused to a pyridine ring with a sulfonyl group attached to a pyrrolidine moiety, creating a complex three-dimensional architecture that enables specific molecular interactions with biological targets. The compound's classification as a sulfonamide derivative reflects the presence of the sulfonyl group, which contributes to its pharmacological properties including antimicrobial and anticancer activities. This structural complexity, combined with the compound's demonstrated biological activities, has positioned it as a valuable subject for structure-activity relationship studies and further medicinal chemistry optimization.
The research context for this compound is particularly relevant to current efforts in developing novel therapeutic agents for infectious diseases and cancer treatment, where its demonstrated activities as both an antimalarial agent and kinase inhibitor suggest potential for addressing multiple therapeutic targets. The compound's development represents the successful application of modern synthetic chemistry techniques to create sophisticated heterocyclic structures with enhanced biological properties, reflecting the ongoing evolution of medicinal chemistry toward more complex and selective pharmaceutical agents.
Properties
IUPAC Name |
8-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-8(4-3-7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCUOJHUAIPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161992 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-95-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(1-pyrrolidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Cyclization Method
- A mild and efficient one-pot synthesis has been developed using 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature, providing a functional group tolerant and atom-economic route to triazolopyridine derivatives. This method avoids harsh conditions and allows for facile access to the triazolo[4,3-a]pyridine core.
Stepwise Cyclization via Hydrazine Substitution
Reaction Conditions and Media
- The cyclization is typically carried out in refluxing inert solvents with boiling points ranging from 80°C to 150°C such as xylene, acetonitrile, or dibutyl ether. The reaction proceeds in two stages: first, formation of an intermediate salt at reflux with a base present, followed by addition of a second intermediate and further heating to complete ring closure.
Detailed Stepwise Preparation Scheme
Research Findings and Optimization
The sulfonylation step is critical for introducing the pyrrolidinyl group and can be optimized by controlling the stoichiometry and reaction time to minimize side reactions.
The hydrazine substitution and cyclization steps require careful temperature control to ensure high yield and purity of the triazolopyridine core.
The use of one-pot synthesis methods has shown to improve atom economy and reduce purification steps, enhancing overall synthetic efficiency.
Crystallization of the final compound as a salt or monohydrate form improves stability and facilitates handling.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as an antimalarial agent. Its mechanism involves targeting falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum.
- In Silico Studies : Virtual screening and molecular docking studies have indicated that this compound has a strong binding affinity for falcipain-2, suggesting its potential efficacy in inhibiting the enzyme's activity .
- In Vitro Evaluation : Following computational predictions, laboratory tests demonstrated promising antimalarial activity with an IC50 value in the micromolar range . These findings support further investigation into its therapeutic potential against malaria.
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects against various bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell functions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | Pyrrolidine sulfonyl group | Antimicrobial |
| 2-Ethyl-6-(piperidin-1-sulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Piperidine sulfonyl group | Anticancer |
| 2-Methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Methyl and piperidine substituents | Enzyme inhibition |
This table illustrates related compounds that share structural similarities with this compound and their respective biological activities.
Cancer Research
The interactions of this compound with various biological targets suggest potential applications in cancer therapy. Preliminary studies indicate that it may modulate enzyme activities involved in cancer cell signaling pathways.
Research is ongoing to elucidate its specific mechanisms of action and to assess its efficacy in preclinical models of cancer . The unique combination of the pyrrolidine sulfonamide moiety with the triazolo-pyridine framework may confer distinct pharmacological properties that warrant further investigation.
Mechanism of Action
The mechanism of action of 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
8-(Piperidin-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-One (12a)
- Key Differences : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Physical Properties : Melting point (284–286°C) is lower than the pyrrolidine thione analogue (303–305°C) due to reduced ring strain .
- Synthesis : Yielded 82% via cyclization of 2-hydrazinylpyridine precursors .
- Biological Activity : Demonstrated antimalarial activity (IC₅₀ = 4.98 µM against P. falciparum) .
8-(Morpholinosulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-One (12b)
- Key Differences : Substitutes pyrrolidine with morpholine (oxygen-containing 6-membered ring).
- Physical Properties : Melting point of derivative 13d (226–227°C) suggests lower crystallinity compared to piperidine/pyrrolidine analogues .
8-(Azepan-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-One
Functional Group Modifications
Thione vs. Ketone Derivatives
- 8-(Pyrrolidin-1-ylsulfonyl)-[1,2,4]Triazolo[4,3-a]Pyridine-3(2H)-Thione (14b)
Physicochemical and Spectroscopic Properties
Biological Activity
8-(Pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolo-pyridine class and is characterized by a unique pyrrolidine sulfonamide moiety. Its potential applications span various therapeutic areas, particularly in combating infectious diseases and cancer.
- Molecular Formula : C10H12N4O3S
- Molecular Weight : 256.29 g/mol
- CAS Number : 1291486-95-7
Antimalarial Activity
Recent studies have highlighted the compound's promising antimalarial properties. It has been identified as a potential inhibitor of falcipain-2, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum.
- In Silico Studies : Virtual screening and molecular docking studies indicated that this compound shows a strong binding affinity to falcipain-2 .
- In Vitro Evaluation : Laboratory tests demonstrated significant antimalarial activity with an IC50 value in the micromolar range, indicating effective inhibition of the parasite's growth .
Antimicrobial Activity
The compound has also shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Low |
This antimicrobial activity is attributed to the structural characteristics of the triazolo-pyridine framework, which is known to interact with bacterial enzymes and disrupt cellular processes .
Anticancer Potential
Similar compounds within the triazolo-pyridine class have been explored for their anticancer properties. The unique structure of this compound may confer distinct pharmacological properties that warrant further investigation into its effects on cancer cell lines.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival and proliferation.
- Receptor Interactions : Docking studies suggest interactions with various receptors and kinases involved in signaling pathways related to cancer and infection .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Antimalarial Efficacy : A study evaluated a series of triazolopyridine sulfonamides against Plasmodium falciparum, revealing that compounds with similar structures exhibited IC50 values ranging from 2.24 to 4.98 μM .
- Antimicrobial Evaluation : Research conducted on derivatives of triazolo-pyridines demonstrated significant antibacterial effects against multi-drug resistant strains .
Q & A
Q. What is the recommended synthetic route for 8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?
Methodological Answer: The synthesis typically involves multi-step functionalization of the triazolopyridine core. A general approach includes:
Core Formation : React 6-(aminophenyl) derivatives with bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C for 16–24 hours (TLC monitoring) to introduce piperazine/pyrrolidine moieties .
Sulfonylation : Treat the intermediate with pyrrolidine sulfonyl chloride in anhydrous dioxane under reflux, using triethylamine as a base. Monitor completion via TLC (24–48 hours) .
Purification : Isolate the product via solvent evaporation, followed by recrystallization from ethyl acetate or DMFA/i-propanol mixtures .
Q. Key Considerations :
- Use anhydrous conditions to avoid side reactions.
- Optimize reaction time and temperature based on substituent steric effects.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the triazolopyridine core and sulfonyl-pyrrolidine substituents. For example, the pyrrolidine protons appear as multiplet signals between δ 1.8–2.5 ppm .
- X-ray Crystallography : Resolve crystallographic data (e.g., CCDC 1876881) to confirm bond angles and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What experimental strategies address low yields in sulfonylation due to steric hindrance from the pyrrolidine group?
Methodological Answer:
- Solvent Optimization : Replace dioxane with high-boiling solvents like sulfolane to enhance reactivity at elevated temperatures (150°C) .
- Catalytic Activation : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
- Stepwise Functionalization : Pre-synthesize the sulfonyl chloride derivative separately to reduce steric interference during coupling .
Q. How should researchers design binding assays to evaluate adenosine receptor (A1/A2A) affinity for derivatives of this compound?
Methodological Answer:
- Radioligand Displacement Assays : Use H-CCPA for A1 and H-ZM241385 for A2A receptors. Prepare test compounds at 1 nM–10 μM concentrations in Tris-HCl buffer (pH 7.4) .
- Cell Line Selection : Employ CHO-K1 cells transfected with human adenosine receptors.
- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .
Q. Key Pitfalls :
- Non-specific binding may occur with lipophilic substituents; include 0.1% BSA to reduce interference.
Q. How can structural modifications enhance metabolic stability while retaining receptor affinity?
Methodological Answer:
- Pyrrolidine Substitution : Replace hydrogen with electron-withdrawing groups (e.g., -CF) to slow hepatic oxidation. Derivatives like 3-(trifluoromethyl) analogues show improved half-lives in microsomal assays .
- Heterocycle Fusion : Introduce pyrazine or pyrimidine rings to the triazolopyridine core, enhancing π-π stacking with receptor pockets .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester to improve bioavailability .
Q. How to resolve contradictions in reported synthetic conditions for piperazine/pyrrolidine coupling?
Methodological Answer: Discrepancies in reaction times (e.g., 16–24 hours vs. 24–48 hours) arise from substituent electronic effects:
- Electron-Deficient Intermediates : Require longer reaction times (48 hours) due to reduced nucleophilicity .
- Microwave-Assisted Synthesis : Reduce time to 2–4 hours by irradiating at 150 W in DMF .
Q. Validation Protocol :
Conduct kinetic studies using TLC/HPLC at 4-hour intervals.
Compare yields under microwave vs. conventional heating .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles (H335) .
- Spill Management : Neutralize residues with 5% NaOH and absorb with inert materials (e.g., vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
